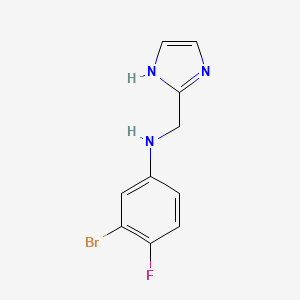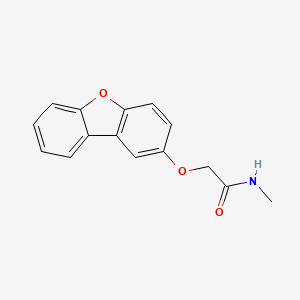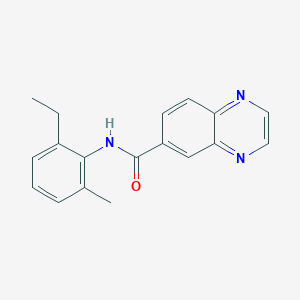![molecular formula C15H22N2O2 B7635961 N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)
N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide, also known as DMXAA or Vadimezan, is a small molecule that has gained significant attention in the field of cancer research. DMXAA is a potent inducer of tumor necrosis factor-alpha (TNF-α) and has been shown to have anti-tumor activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide involves the activation of the STING (stimulator of interferon genes) pathway. This compound binds to cyclic GMP-AMP synthase (cGAS), which then produces cyclic GMP-AMP (cGAMP). cGAMP binds to STING, leading to the activation of the TBK1-IRF3 pathway and the production of type I interferons and other pro-inflammatory cytokines, including TNF-α.
Biochemical and Physiological Effects:
This compound has been shown to induce TNF-α production in tumor cells, leading to tumor cell death. It has also been shown to have anti-angiogenic effects, which can inhibit tumor growth. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide is its potent anti-tumor activity in preclinical models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to study its pharmacokinetics. In addition, this compound has a narrow therapeutic window, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide. One area of research is the development of more potent and selective STING agonists. Another area of research is the optimization of the pharmacokinetics of this compound to improve its efficacy and reduce its toxicity. In addition, this compound may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Finally, the combination of this compound with other cancer therapies, such as immunotherapy, may enhance its anti-tumor activity and improve patient outcomes.
Métodos De Síntesis
The synthesis of N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide involves a multistep process that starts with the reaction of 2,6-dimethylmorpholine with benzyl bromide to form 2-benzyl-2,6-dimethylmorpholine. This compound is then reacted with 2-bromoacetophenone to form this compound, which is the final product. The overall yield of this synthesis is approximately 40%.
Aplicaciones Científicas De Investigación
N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide has been extensively studied for its anti-tumor activity in preclinical studies. It has been shown to induce TNF-α production in tumor cells, leading to tumor cell death. This compound has also been shown to have anti-angiogenic effects, which can inhibit tumor growth. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-17(9-12(2)19-11)10-14-6-4-5-7-15(14)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZKESSCOWQTL-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)

![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)

![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)



![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)